

Molecular structure and function of medroxyprogesterone acetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dipiproverine	
Cat. No.:	B1670742	Get Quote

An In-depth Technical Guide on the Molecular Structure and Function of Medroxyprogesterone Acetate

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic, steroidal progestin, a derivative of 17α-hydroxyprogesterone, that has been in clinical use since the 1950s.[1] It is widely utilized for various therapeutic applications, including long-acting contraception, hormone replacement therapy, and the treatment of conditions such as endometriosis and certain types of cancer.[2] [3][4] Unlike natural progesterone, MPA was engineered for improved pharmacokinetic properties, including higher oral bioavailability and a longer duration of action.[2] Its biological effects are mediated primarily through its interaction with the progesterone receptor (PR), but a significant aspect of its molecular function lies in its promiscuous binding to other steroid receptors, notably the glucocorticoid (GR) and androgen receptors (AR).[1][5][6] This multi-receptor activity is responsible for both its therapeutic efficacy and some of its associated side effects. This guide provides a detailed examination of the molecular structure, multifaceted mechanisms of action, pharmacokinetics, and functional genomics of MPA for researchers and drug development professionals.

Molecular Structure

MPA is a C21 steroid and an acetate ester.[7] Its chemical structure is $(6\alpha)-17$ -(Acetyloxy)-6-methylpregn-4-ene-3,20-dione. The addition of a methyl group at the C6 α position and an

acetate group at the C17 α position significantly increases its progestational activity and metabolic stability compared to progesterone.[2]

Property	Value
Molecular Formula	C24H34O4[3][7][8]
Molecular Weight	386.5 g/mol [7][8]
CAS Number	71-58-9[8]
Appearance	Odorless white to off-white microcrystalline powder[7]
Functional Class	Progestin, Androgen, Corticosteroid[3][7]

Mechanism of Action and Signaling Pathways

MPA exerts its physiological effects by binding to and modulating the activity of several nuclear steroid hormone receptors. Its primary activity is through the progesterone receptor, but its interactions with the glucocorticoid and androgen receptors are clinically significant.[1][5][6]

Progesterone Receptor (PR) Signaling

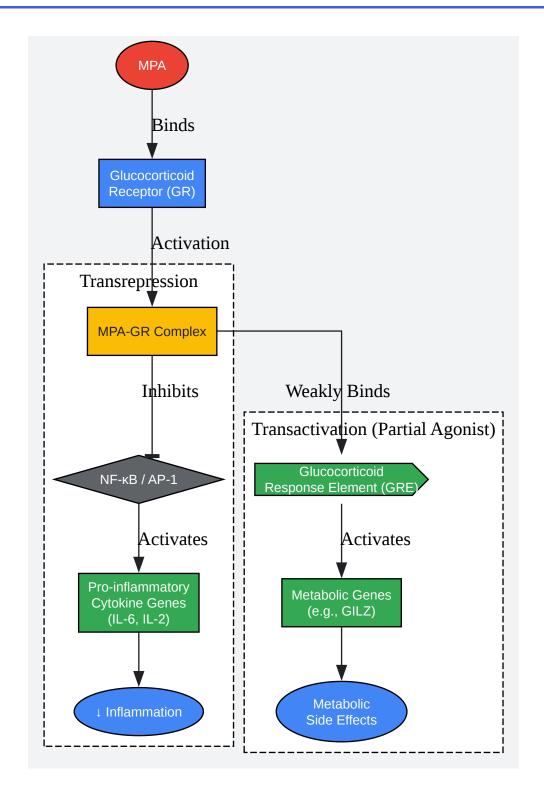
The principal mechanism of MPA is its function as a potent progesterone receptor agonist.[9] Upon binding to the PR in the cytoplasm, MPA induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[10] In the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

Key PR-Mediated Actions:

- Contraception: MPA inhibits the secretion of gonadotropins (FSH and LH) from the pituitary gland, which prevents follicular maturation and ovulation.[10][11][12] It also increases the thickness of cervical mucus, impeding sperm penetration.[10][11]
- Endometrial Effects: It transforms the proliferative endometrium into a secretory state, making it less suitable for embryo implantation.[12][13] This action is also therapeutic in managing endometrial hyperplasia and abnormal uterine bleeding.[2][10]

Cancer Therapy: In hormone-responsive cancers like endometrial and breast cancer, MPA
can slow cell growth by interfering with hormone-dependent pathways.[10] Gene expression
profiling has confirmed that in ER+ breast cancer cells co-expressing PR, AR, and GR, the
transcriptional effects of MPA are predominantly mediated by the PR.[1]

Fig. 1: MPA signaling pathway via the Progesterone Receptor (PR).


Glucocorticoid Receptor (GR) Signaling

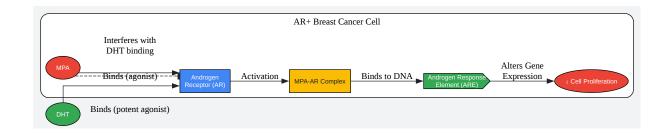
MPA exhibits considerable binding affinity for the glucocorticoid receptor, with some studies reporting an affinity of 42% relative to dexamethasone.[14] This interaction mediates some of MPA's "off-target" effects.

Key GR-Mediated Actions:

- Immunosuppression: MPA can suppress the production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and IL-8, an effect mediated by the GR.[15][16] It represses cytokine promoters by interfering with the activity of transcription factors like NF-kB and AP-1.[15]
- Metabolic Effects: The binding of MPA to the GR can explain some of its glucocorticoid-like side effects, such as fluid retention and changes in glucose metabolism.[17][18] For instance, MPA has been shown to increase the expression of α-ENaC and sgk1, classic mineralocorticoid target genes, via the GR in renal collecting duct cells.[17][18]
- Dissociative Activity: MPA acts as a partial GR agonist for transactivation but a full agonist for transrepression.[6][16] This means it can effectively repress inflammatory genes (transrepression) without strongly activating the genes responsible for metabolic side effects (transactivation), making it a "dissociative" glucocorticoid.[16]

Click to download full resolution via product page

Fig. 2: MPA's dissociative signaling via the Glucocorticoid Receptor (GR).


Androgen Receptor (AR) Signaling

MPA also binds to the androgen receptor and can act as an AR agonist, which contributes to its androgenic side effects and part of its therapeutic action in breast cancer.[5][19]

Key AR-Mediated Actions:

- Breast Cancer Inhibition: In certain breast cancer cell lines (e.g., MFM-223, which are ER-/PR- but AR+), MPA inhibits cell proliferation.[20] This effect is mediated through the AR and can be reversed by antiandrogens.[5][20] The binding affinity (Kd) of MPA to the AR has been measured at approximately 2.1-3.6 nM.[20][21]
- Gene Transactivation: MPA can induce the transactivation of androgen-responsive genes.[5]
 However, some studies suggest that at higher concentrations, MPA activates the AR through
 a mechanism that does not involve the N-terminal/C-terminal (N/C) interaction required by
 potent androgens like DHT, indicating a distinct mode of activation.[22]
- Interference with Endogenous Androgens: MPA can interfere with the signaling of endogenous androgens like dihydrotestosterone (DHT). In normal breast tissue, MPA reverses the DHT-induced decrease in cell proliferation, which has been hypothesized as a potential mechanism for increased breast cancer risk in combined hormone therapy.[19]

Click to download full resolution via product page

Fig. 3: MPA signaling and interference via the Androgen Receptor (AR).

Pharmacokinetics

The pharmacokinetics of MPA vary significantly with the route of administration. Its resistance to metabolism grants it a longer half-life than natural progesterone.[2]

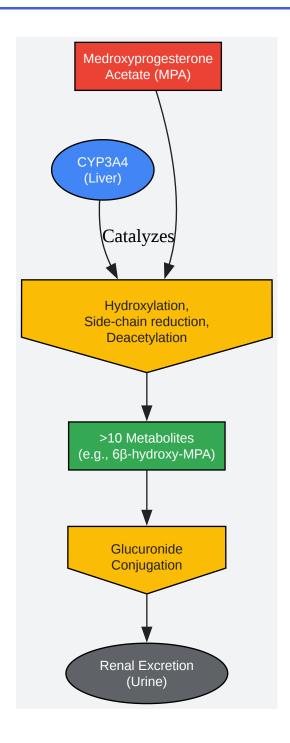
Oral Administration

MPA is rapidly absorbed from the gastrointestinal tract.[13] Administration with food can increase its bioavailability by increasing Cmax by 50-70% and AUC by 18-33%.[13]

Parameter	Value	Reference
Time to Peak (Tmax)	2 to 4 hours	[13]
Biological Half-life	40 to 60 hours	[2]
AUC (500 mg dose)	543.4 - 1981.1 nmol*L/h	[2]
Protein Binding	~86% (primarily to albumin)	[2][11]
Metabolism	Extensive hepatic metabolism via CYP3A4	[13]

Parenteral Administration (Intramuscular & Subcutaneous)

Parenteral formulations provide a slow-release depot of MPA, resulting in a prolonged duration of action.



Parameter	Intramuscular (150 mg)	Subcutaneous (104 mg)	Reference
Peak Concentration (Cmax)	1.0 - 7.0 ng/mL	3.83 ± 1.56 nmol/L	[2][11][23]
Time to Peak (Tmax)	~3 weeks	6.52 ± 2.07 days	[2][11]
Elimination Half-life	~50 days	30.90 ± 15.11 days	[2][11][12]
AUC	81.58 ± 27.64 days <i>nmol/L</i>	72.26 ± 38.73 daysnmol/L	[2]
Duration of Action	Undetectable levels after 120-200 days	[11]	

Metabolism

MPA is extensively metabolized in the liver, primarily by hydroxylation via the cytochrome P450 enzyme CYP3A4.[13][24] The metabolism involves ring A and/or side-chain reduction, loss of the acetyl group, and hydroxylation at multiple positions (e.g., 2-, 6-, and 21-positions), resulting in over 10 different metabolites.[11] The primary metabolites are excreted in the urine, mainly as glucuronide conjugates.[11][13]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 2. go.drugbank.com [go.drugbank.com]
- 3. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]
- 4. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]
- 5. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential off-target glucocorticoid activity of progestins used in endocrine therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medroxyprogesterone acetate [webbook.nist.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pfizermedical.com [pfizermedical.com]
- 14. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medroxyprogesterone acetate downregulates cytokine gene expression in mouse fibroblast cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissociative glucocorticoid activity of medroxyprogesterone acetate in normal human lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesteronereceptor negative MFM-223 human mammary cancer cells via the androgen receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]
- 23. Pharmacokinetics of depot medroxyprogesterone acetate contraception PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and function of medroxyprogesterone acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670742#molecular-structure-and-function-of-medroxyprogesterone-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com